molecular formula C10H9N3OS B2356780 2-(Allylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one CAS No. 303145-17-7

2-(Allylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Cat. No. B2356780
CAS RN: 303145-17-7
M. Wt: 219.26
InChI Key: HSDCFSHYZPSSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Triazine derivatives are an important class of six-membered heterocyclic compounds. They exhibit a wide range of biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .


Synthesis Analysis

1,3,5-Triazine derivatives can be prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . The synthesis process involves the replacement of chloride ions in cyanuric chloride, giving several variants of 1,3,5-triazine derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives can be confirmed by various methods such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include the replacement of chloride ions in cyanuric chloride and the subsequent reactions with other compounds to form the desired derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives can be analyzed using various techniques such as FT-IR, NMR, and mass spectrometry .

Scientific Research Applications

Antitumor Properties

1,3,5-Triazines have demonstrated significant antitumor activity. For instance:

Siderophore-Mediated Drug Potential

Corticotrophin-Releasing Factor 1 Receptor Antagonism

Leukotriene C4 Antagonism

Trypanosoma brucei Inhibition

Synthesis and Catalysis

Mechanism of Action

Target of Action

It’s known that 1,3,5-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological activities . They have been reported to interact with various targets, including DNA gyrase , which is crucial for bacterial DNA replication.

Mode of Action

For instance, some triazine derivatives have been found to interact with Tyr337 of CAS via π–π stacking . The specific interactions of 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one with its targets would need further investigation.

Biochemical Pathways

1,3,5-triazine derivatives have been reported to exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities , suggesting that they may affect a variety of biochemical pathways

Result of Action

Given the reported biological activities of 1,3,5-triazine derivatives , it can be inferred that this compound may have potential antimicrobial, antiviral, or anticancer effects

Future Directions

Given their wide range of biological activities, 1,3,5-triazine derivatives continue to be a focus of research in the development of new therapeutic agents . Future research will likely continue to explore the synthesis of new derivatives and their potential applications.

properties

IUPAC Name

2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-2-7-15-9-11-8-5-3-4-6-13(8)10(14)12-9/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDCFSHYZPSSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=O)N2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one

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